
D-Glucose-13C-4
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Overview
Description
D-Glucose-¹³C-4 is a stable isotope-labeled analog of D-glucose, where the carbon atom at position 4 is replaced with the non-radioactive isotope ¹³C (carbon-13). This compound (CAS: 40762-22-9) is widely employed in metabolic studies to trace glucose utilization pathways, such as glycolysis, the pentose phosphate pathway, and gluconeogenesis, using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Its isotopic labeling enables precise tracking of carbon flux in biological systems without perturbing biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose-13C-4 can be synthesized through the incorporation of carbon-13 into D-Glucose. This is typically achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled substrates. The labeled glucose is then extracted and purified .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The glucose produced by these microorganisms is then harvested and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C-4 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives.
Scientific Research Applications
Metabolic Tracer Studies
Overview
D-Glucose-13C-4 is widely used as a tracer in metabolic studies to investigate carbohydrate metabolism and energy production in various biological systems. Its isotopic labeling enables researchers to track the incorporation of glucose into metabolic intermediates.
Key Findings
- Cerebral Metabolism : Research has demonstrated the ability to measure cerebral glucose metabolism in vivo using hyperpolarized 13C magnetic resonance spectroscopy (MRS). This technique allows real-time monitoring of glucose metabolism in the brain, providing insights into conditions such as neurodegenerative diseases and metabolic disorders .
- Cancer Research : this compound has been employed in studies assessing glycolytic activity in cancer cells. For instance, hyperpolarized glucose was used to observe metabolic fluxes in human breast cancer cells, revealing alterations in glycolysis that are characteristic of malignancy .
Food Science Applications
Overview
In food science, this compound serves as a minimal media reagent and is utilized in various applications including fermentation processes and food preservation studies.
Key Findings
- Fermentation Studies : Isotopically labeled glucose is used to trace carbon flow during fermentation processes, helping to optimize conditions for maximum yield of desired products such as ethanol or organic acids .
- Food Quality Assessment : The compound is also employed in studies evaluating the impact of different sugars on microbial growth and food preservation techniques, contributing to the development of safer food products .
Clinical Applications
Overview
this compound has potential clinical applications, particularly in diagnostics and understanding metabolic diseases.
Key Findings
- Diabetes Research : The compound aids in studying insulin sensitivity and glucose uptake mechanisms, which are crucial for understanding diabetes pathology. Its use allows for precise measurements of glucose metabolism in response to insulin administration .
- Cardiovascular Studies : Research indicates that this compound can be used to assess cardiac metabolism, providing insights into heart function and the effects of various treatments on cardiac energy utilization .
Data Table: Summary of Key Applications
Application Area | Specific Use Cases | Key Insights |
---|---|---|
Metabolic Tracer | Cerebral metabolism studies using hyperpolarized MRS | Real-time tracking of glucose metabolism |
Cancer Research | Glycolytic activity assessment in tumors | Altered metabolic pathways indicative of cancer |
Food Science | Fermentation optimization | Improved yields of ethanol and organic acids |
Clinical Diagnostics | Diabetes and cardiovascular research | Insights into insulin sensitivity and heart function |
Case Studies
- Cerebral Glucose Metabolism Measurement
- Glycolysis Monitoring in Cancer Cells
- Fermentation Process Optimization
Mechanism of Action
D-Glucose-13C-4 functions similarly to unlabeled D-Glucose in biological systems. It is taken up by cells and metabolized through glycolysis and the citric acid cycle. The carbon-13 label allows researchers to trace the metabolic pathways and measure the flux of glucose in various biological processes .
Comparison with Similar Compounds
Comparison with Similar ¹³C-Labeled Glucose Compounds
Position-Specific Labeling vs. Multi-Labeled Variants
D-Glucose-¹³C-4 is distinguished by its single ¹³C label at the C4 position. This specificity allows researchers to isolate metabolic events involving the fourth carbon, such as its fate during the tricarboxylic acid (TCA) cycle or glycogen synthesis. In contrast:
- D-Glucose-¹³C-3 (CAS: 105931-74-6) and D-Glucose-¹³C-5 (CAS: 106032-62-6) are used to study alternative pathways, such as the conversion of glucose to lactate (C3) or interactions with lipid metabolism (C5) .
- D-Glucose-¹³C₂ (CAS: 201741-04-0), labeled at two positions, provides broader tracing capabilities for dual-carbon metabolic interactions, such as in gluconeogenesis or anaplerotic reactions .
- D-Glucose-¹³C₆ (CAS: Not explicitly listed) is fully labeled, enabling comprehensive tracking of all carbons in metabolic networks, particularly in NMR studies requiring uniform isotopic enrichment .
Purity and Isotopic Enrichment
While D-Glucose-¹³C-4 is typically produced with ≥98% isotopic purity (as inferred from similar compounds in ), D-Glucose-¹³C₆ achieves 99 atom% ¹³C and 99% chemical purity (CP), making it ideal for high-sensitivity applications like recombinant protein expression and fatty acid synthesis . Lower-labeled variants (e.g., ¹³C₂, ¹³C-3) may have variable enrichment levels depending on synthesis protocols .
Key Differentiators and Research Implications
- Specificity: D-Glucose-¹³C-4 is optimal for dissecting C4-specific metabolic nodes, whereas multi-labeled variants (e.g., ¹³C₆) provide systemic insights .
- Cost and Accessibility : Position-specific labels (e.g., ¹³C-4) are often more cost-effective for targeted studies compared to fully labeled ¹³C₆, which requires complex synthesis .
- Technical Requirements : ¹³C₆-labeled glucose is preferred for NMR due to uniform signal enhancement, while ¹³C-4 is suited for mass spectrometry-based fluxomics .
Biological Activity
D-Glucose-13C-4, a stable isotope-labeled form of glucose, is increasingly utilized in metabolic studies due to its unique properties that allow researchers to trace metabolic pathways in living organisms. This article delves into the biological activity of this compound, highlighting its applications in various fields, including cancer research, metabolic disorders, and nutrition.
Overview of this compound
This compound is a carbon-labeled derivative of glucose where the fourth carbon atom is replaced with a carbon-13 isotope. This modification allows for the tracking of glucose metabolism through various biochemical pathways using techniques such as magnetic resonance spectroscopy (MRS) and mass spectrometry.
1. Glycolysis and Metabolic Flux Analysis
This compound plays a crucial role in studying glycolysis, particularly in cancer cells where altered metabolism is common. Research indicates that when administered to cancer cell lines, this compound can be traced through glycolytic pathways, providing insights into metabolic fluxes and energy production.
Table 1: Key Findings from Glycolytic Studies Using this compound
2. Cancer Research
The use of this compound has been pivotal in understanding cancer metabolism, particularly through the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Studies employing this isotopic tracer have demonstrated increased glucose uptake and altered metabolic pathways in various tumor types.
Case Study: Lung Cancer Cachexia Model
In a recent study, researchers utilized this compound to assess glucose metabolism in a lung cancer-induced cachexia model. The findings indicated significantly elevated glucose oxidation rates in tumor tissues compared to non-cancerous tissues, suggesting that this compound can effectively highlight metabolic changes associated with cancer progression .
1. Metabolic Disorders
This compound is also valuable in clinical settings for diagnosing and monitoring metabolic disorders such as diabetes and glycogen storage diseases (GSD). A study involving healthy adults and GSD patients demonstrated the compound's utility in assessing glucose metabolism through breath tests, revealing differences in glucose utilization between healthy individuals and those with metabolic disorders .
Table 2: Clinical Findings Using this compound
Condition | Method Used | Results |
---|---|---|
Healthy Adults | 13C Breath Test | Maximum 13C enrichment at 200 min post-ingestion. |
GSD Patients | 13C Breath Test | Lower utilization of glucose compared to healthy controls. |
Q & A
Q. Basic: How should researchers design experiments using D-Glucose-13C-4 for metabolic flux analysis?
Answer:
To design robust metabolic flux experiments:
Define objectives : Determine if the study focuses on glycolysis, pentose phosphate pathway, or TCA cycle, as labeling patterns vary by pathway .
Select isotopic labeling : Use this compound (carbon-4 labeled) to track glucose entry into glycolysis and downstream pathways (e.g., lactate production or acetyl-CoA generation) .
Choose analytical methods :
- LC-MS/MS : Quantify ¹³C enrichment in metabolites like pyruvate, citrate, or malate .
- NMR : Resolve positional ¹³C labeling in complex mixtures (e.g., mitochondrial vs. cytosolic pools) .
Controls : Include unlabeled glucose and parallel experiments with other isotopologues (e.g., D-Glucose-13C-6) to validate pathway specificity .
Table 1: Comparison of ¹³C-Labeled Glucose Isotopologues
Q. Basic: What is the significance of the ¹³C-4 labeling position in this compound for metabolic studies?
Answer:
The carbon-4 position is critical due to its metabolic fate in glycolysis:
- During glycolysis, carbon-4 is retained in pyruvate and can enter the TCA cycle as acetyl-CoA. This allows tracing of glucose-derived carbons into lipid synthesis or CO₂ production .
- In contrast, carbons 1-3 are lost as CO₂ during pyruvate decarboxylation, making carbon-4 ideal for studying downstream anabolic pathways .
- Methodological tip : Pair with D-Glucose-13C-2 (carbons 1-2 labeled) to distinguish oxidative vs. non-oxidative pentose phosphate activity .
Q. Advanced: How can researchers resolve data inconsistencies in tracer studies using this compound?
Answer:
Common contradictions arise from isotopic dilution, compartmentalization, or analytical limitations:
Isotopic dilution :
- Problem : Unlabeled endogenous glucose pools dilute ¹³C signals.
- Solution : Use pulse-chase protocols or steady-state infusion to achieve isotopic equilibrium .
Compartmentalization :
- Problem : Mitochondrial vs. cytosolic metabolite pools may show divergent labeling.
- Solution : Fractionate cellular compartments or use subcellular-resolved NMR .
Analytical cross-validation :
Table 2: Troubleshooting Data Contradictions
Q. Advanced: How to integrate this compound with multi-omics approaches for systems-level metabolic insights?
Answer:
Transcriptomics : Correlate flux data (e.g., high TCA flux) with upregulated genes (e.g., PDH, IDH) .
Proteomics : Validate enzyme abundance (e.g., hexokinase, citrate synthase) to explain flux variations .
Metabolomics : Map ¹³C enrichment onto metabolic networks (e.g., via OpenFLUX or INCA software) .
Table 3: Analytical Methods for ¹³C-Labeled Metabolites
Q. Basic: What safety precautions are essential when handling this compound?
Answer:
- Dust control : Use fume hoods or sealed containers to avoid inhalation (non-hazardous but may interfere with sensitive equipment) .
- Waste disposal : Follow institutional guidelines for ¹³C-labeled waste; incinerate or compost non-toxic residues .
- Documentation : Maintain records of isotopic usage for regulatory compliance .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-SAHBNLNBSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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